molecular formula C7H8BCl2N B075815 Boranamine, 1,1-dichloro-N-methyl-N-phenyl- CAS No. 1125-73-1

Boranamine, 1,1-dichloro-N-methyl-N-phenyl-

Cat. No. B075815
CAS RN: 1125-73-1
M. Wt: 187.86 g/mol
InChI Key: HRRUSOCHDSAASP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boranamine, 1,1-dichloro-N-methyl-N-phenyl- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a boron-containing compound that has been synthesized using different methods. Boranamine has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.

Mechanism Of Action

The mechanism of action of boranamine is not fully understood. However, it has been proposed that boranamine induces apoptosis in cancer cells by activating the intrinsic pathway of apoptosis. Boranamine has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of cell survival and proliferation.

Biochemical And Physiological Effects

Boranamine has been shown to exhibit a number of biochemical and physiological effects. It has been reported to inhibit the activity of various enzymes, including proteases and kinases. Boranamine has also been shown to induce oxidative stress and DNA damage in cancer cells.

Advantages And Limitations For Lab Experiments

Boranamine has several advantages for lab experiments. It is a potent anticancer agent that exhibits high selectivity towards cancer cells. Boranamine is also relatively stable and can be easily synthesized using different methods. However, boranamine has some limitations for lab experiments. It is highly reactive and can react with other compounds in the lab, leading to the formation of unwanted products.

Future Directions

Boranamine has several potential future directions for scientific research. One of the most promising directions is the development of boranamine-based anticancer drugs. Boranamine can also be used as a tool compound for the study of apoptosis and the NF-κB pathway. In addition, boranamine can be used as a boron-containing reagent in organic synthesis.
Conclusion:
Boranamine, 1,1-dichloro-N-methyl-N-phenyl-, is a boron-containing compound that has gained significant attention in scientific research due to its potential applications in various fields. Boranamine has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in cancer research and organic synthesis. Further research is needed to fully understand the potential of boranamine in these areas.

Synthesis Methods

Boranamine can be synthesized using different methods. One of the most common methods involves the reaction of boron trichloride with N-methyl-N-phenylamine in the presence of a reducing agent. Another method involves the reaction of boron trichloride with aniline in the presence of a reducing agent. The resulting product is then treated with methyl iodide to obtain boranamine.

Scientific Research Applications

Boranamine has been extensively studied for its potential applications in various fields. One of the most promising applications of boranamine is in the field of cancer research. Boranamine has been shown to exhibit potent anticancer activity against different types of cancer cells. It has been reported to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in vivo.

properties

CAS RN

1125-73-1

Product Name

Boranamine, 1,1-dichloro-N-methyl-N-phenyl-

Molecular Formula

C7H8BCl2N

Molecular Weight

187.86 g/mol

IUPAC Name

N-dichloroboranyl-N-methylaniline

InChI

InChI=1S/C7H8BCl2N/c1-11(8(9)10)7-5-3-2-4-6-7/h2-6H,1H3

InChI Key

HRRUSOCHDSAASP-UHFFFAOYSA-N

SMILES

B(N(C)C1=CC=CC=C1)(Cl)Cl

Canonical SMILES

B(N(C)C1=CC=CC=C1)(Cl)Cl

synonyms

Dichloro(N-methyl-N-phenylamino)borane

Origin of Product

United States

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